2-ethyl-1H-indole

Übersicht

Beschreibung

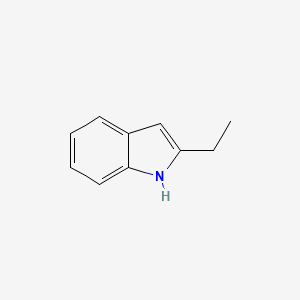

2-Ethyl-1H-indole (CAS: 3484-18-2) is an indole derivative with an ethyl substituent at the 2-position of the indole ring. Its molecular formula is C₁₀H₁₁N, with a molecular weight of 145.201 g/mol . Key physicochemical properties include a density of 1.078 g/cm³, a boiling point of 281.9°C at standard pressure, and a vapor pressure of 0.00592 mmHg at 25°C . The compound’s structure (Figure 1) enables diverse reactivity, making it a scaffold for pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-indole typically involves the alkylation of indole at the nitrogen atom. One common method is the reaction of indole with ethyl bromide in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an organic solvent like acetone at room temperature, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

Reduction: Reduction reactions can convert it into indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its π-excessive nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Indole-2-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Various substituted indoles depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Ethyl-1H-indole and its derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have shown that this compound derivatives exhibit promising anticancer properties. For instance, compounds synthesized from this compound demonstrated significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study investigated the synthesis of indole derivatives and their effects on HCT-116 colon cancer cells. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | HCT-116 | 5.6 |

| This compound Derivative B | MDA-MB-231 | 3.8 |

Antimicrobial Properties

The indole scaffold is known for its antimicrobial activity. Studies have reported that derivatives of this compound possess significant antibacterial and antifungal properties, making them potential candidates for developing new antibiotics.

Case Study:

A series of indole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) lower than conventional antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound Derivative C | S. aureus | 12 |

| This compound Derivative D | E. coli | 15 |

Synthesis Applications

The synthetic utility of this compound is notable in the preparation of various functionalized indoles through reactions such as alkylation and condensation.

Functionalization Reactions

The compound serves as a precursor for synthesizing more complex indole derivatives through methods like microwave-assisted synthesis, which enhances yield and reduces reaction time.

Case Study:

A microwave-assisted method was developed for synthesizing ethyl indole-2-carboxylate esters using ionic liquids, resulting in high yields (up to 88%) under mild conditions .

| Reaction Type | Yield (%) |

|---|---|

| Microwave-assisted synthesis of ethyl indole-2-carboxylate | 88 |

| Conventional synthesis of ethyl indole-2-carboxylate | 45 |

Multicomponent Reactions

The versatility of this compound extends to multicomponent reactions, where it acts as a building block for synthesizing diverse heterocycles.

Case Study:

A study demonstrated the use of this compound in a three-component reaction to produce novel indole-based hydrazones with significant cytotoxicity against cancer cell lines .

Material Science Applications

Beyond biological applications, this compound is also explored in material science for developing organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties.

OLEDs

Research has indicated that indole derivatives can be used as emissive materials in OLEDs, providing high efficiency and stability.

Case Study:

An investigation into the photophysical properties of an OLED incorporating a derivative of this compound showed promising results with high luminescence efficiency .

Wirkmechanismus

The mechanism of action of 2-ethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring’s aromatic nature allows it to bind to multiple receptors and enzymes, influencing biological processes. For instance, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Indole Derivatives

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Ethyl-1H-Indole and Analogues

Structural Insights :

- Substituent Position : The 2-ethyl group in this compound reduces steric hindrance compared to bulkier substituents (e.g., 2-phenyl), enhancing reactivity in electrophilic substitutions .

- N-Alkylation : 1-Ethyl-1H-indole exhibits altered electronic properties due to alkylation at the nitrogen, affecting its basicity and hydrogen-bonding capacity .

Comparison with Other Indoles

- Halogenated Derivatives : 6-Iodo-2-methyl-1H-indole (MW: 257.07) is synthesized for Suzuki-Miyaura coupling, leveraging iodine’s leaving-group ability .

- Nitrovinyl Derivatives : (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole is prepared via condensation of 5-methoxyindole-3-carboxaldehyde with nitromethane (42% yield), highlighting the role of electron-withdrawing groups in stabilizing nitrovinyl moieties .

Table 2: Bioactivity and Industrial Relevance

Mechanistic Insights :

- Antioxidant Activity : Electron-donating groups (e.g., methoxy) in 5-methoxy-3-(2-nitrovinyl)-1H-indole enhance radical scavenging, critical for treating oxidative stress-related diseases .

- Aromatic Interactions : Crystallographic studies of 2-phenyl-1H-indole reveal π-π stacking (centroid separation: 3.95 Å), influencing solid-state stability and drug formulation .

Biologische Aktivität

2-Ethyl-1H-indole is a significant compound in the realm of medicinal chemistry, primarily due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and various studies that highlight its potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their extensive biological activities. They exhibit properties such as antiviral , antifungal , anticancer , anti-inflammatory , and antioxidant effects. The indole nucleus is particularly valuable in drug design due to its ability to mimic various biological structures and interact with multiple receptors effectively .

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including:

- Fischer Indole Synthesis : A traditional method where phenylhydrazine reacts with a ketone or aldehyde.

- Microwave-Assisted Synthesis : This modern approach enhances yield and reduces reaction time by using microwave irradiation .

Anticancer Activity

Research has shown that indole derivatives possess significant anticancer properties. For instance, studies have demonstrated that certain indole compounds can induce apoptosis in cancer cells. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value indicating substantial antiproliferative activity against breast cancer cells .

Antimicrobial Properties

Indole derivatives have also been recognized for their antimicrobial activities. This compound exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like this compound have shown promise in reducing inflammatory responses. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory conditions .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against different cancer cell lines, with varying degrees of potency depending on the specific structure and substituents on the indole ring .

- Antimicrobial Testing : A series of tests confirmed that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida spp. .

- Anti-inflammatory Studies : Experimental models indicated that treatment with this compound led to a marked reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-1H-indole, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Common synthetic approaches include:

-

Fischer indole synthesis : Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. Temperature control (80–120°C) and catalyst selection (e.g., ZnCl₂) are critical to avoid side reactions like over-alkylation .

-

Alkylation of indole precursors : Reacting indole with ethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO). Monitor reaction progress via TLC to optimize time (typically 6–12 hrs) .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Variables |

|---|---|---|---|

| Fischer Indole | 60–75 | 90–95 | Temp: 100°C, ZnCl₂ catalyst |

| Direct Alkylation | 45–65 | 85–92 | Solvent: DMF, 10 hrs |

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Use SHELXL for structure refinement; validate bond lengths (C–C: ~1.4 Å) and angles .

- Spectroscopy :

- ¹H/¹³C NMR : Compare shifts with literature (e.g., indole NH: δ 8.5–9.5 ppm; ethyl CH₂: δ 1.2–1.4 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 160.1001 (C₁₀H₁₁N⁺) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial screening : Use agar diffusion assays (e.g., E. coli, S. aureus) at 50–200 µg/mL. Include positive controls (e.g., ampicillin) and measure zone of inhibition .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa). Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays across independent labs to rule out protocol variability. Use ANOVA to assess significance (p < 0.05) .

- Structural-activity analysis : Compare analogs via QSAR modeling. Parameterize electronic (Hammett σ) and steric (Taft’s Eₛ) effects .

- Example Contradiction : Discrepant IC₅₀ values in anticancer studies may arise from differences in cell line genetic backgrounds or assay incubation times.

Q. What strategies optimize this compound’s pharmacokinetic properties for therapeutic use?

- Methodological Answer :

-

Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility (logP < 3). Use HPLC to measure logP .

-

Metabolic stability : Incubate with liver microsomes (human/rat). Monitor half-life via LC-MS; modify vulnerable sites (e.g., ethyl group oxidation) .

- Data Table :

| Derivative | logP | Microsomal t₁/₂ (hr) | Bioavailability (%) |

|---|---|---|---|

| This compound | 3.2 | 0.8 | 12 |

| 5-Hydroxy-2-ethyl | 2.1 | 2.5 | 34 |

Q. How does this compound compare to structurally similar indole derivatives in receptor binding?

- Methodological Answer :

-

Molecular docking : Use AutoDock Vina with receptor PDB files (e.g., serotonin receptor 5-HT₂A). Compare binding energies (ΔG) and poses .

-

In vitro binding assays : Radioligand competition (³H-LSD displacement). Calculate Kᵢ values and correlate with substituent electronegativity .

- Data Table :

| Compound | Binding Energy (kcal/mol) | Kᵢ (nM) |

|---|---|---|

| This compound | -7.8 | 450 |

| 1-Methylindole | -6.2 | 1200 |

| 5-Methoxy-2-ethylindole | -8.5 | 220 |

Q. What experimental designs address low reproducibility in synthetic yields of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst concentration in a factorial design. Use JMP or Minitab to identify significant factors (p < 0.05) .

- Scale-up protocols : Maintain mixing efficiency (Reynolds number > 2000) and thermal uniformity (±2°C) during pilot-scale reactions .

Eigenschaften

IUPAC Name |

2-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNBLGQCCSCCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396628 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-18-2 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.